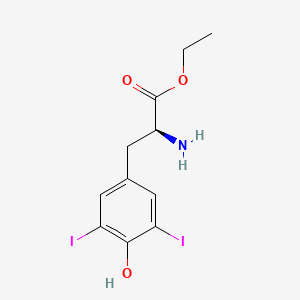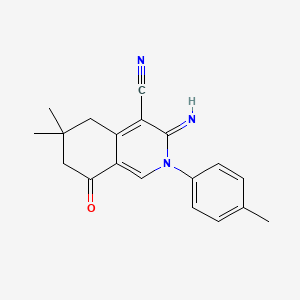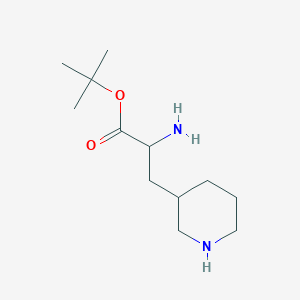![molecular formula C36H47Cl2N2O3PPdS B12447850 2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate is a complex organometallic compound. It is known for its unique structure, which includes a palladium center coordinated with a biphenyl ligand and a phosphanyl group. This compound is of significant interest in the field of catalysis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate typically involves the following steps:
Formation of the Biphenyl Ligand: The biphenyl ligand is synthesized through a series of reactions, including halogenation and subsequent coupling reactions.
Introduction of the Phosphanyl Group: The di-tert-butylphosphanyl group is introduced via a substitution reaction, often using a phosphine reagent.
Coordination with Palladium: The final step involves the coordination of the biphenyl ligand with a palladium precursor, such as palladium chloride, under specific conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is known for its role in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides and organometallic reagents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the products typically include coupled organic molecules with new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate has a wide range of scientific research applications:
Chemistry: It is extensively used as a catalyst in various organic synthesis reactions, including Suzuki, Heck, and Stille cross-coupling reactions.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate involves the coordination of the palladium center with the biphenyl ligand and the phosphanyl group. This coordination facilitates the activation of substrates and the formation of new bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: This compound is similar in structure but lacks the palladium center.
JohnPhos: Another biaryl phosphine ligand used in similar catalytic applications.
2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: A related compound with additional isopropyl groups.
Uniqueness
2’-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1’-biphenyl]-2-amine methylene chloride {2’-amino-[1,1’-biphenyl]-2-yl}palladiumylium mesylate is unique due to its specific coordination with palladium, which enhances its catalytic properties and makes it highly effective in cross-coupling reactions.
Propriétés
Formule moléculaire |
C36H47Cl2N2O3PPdS |
|---|---|
Poids moléculaire |
796.1 g/mol |
Nom IUPAC |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;dichloromethane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C22H32NP.C12H10N.CH2Cl2.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1 |
Clé InChI |
BQDCUYSNXYUGEL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12447772.png)
![(1R)-1-[(5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B12447777.png)


![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl}prop-2-en-1-one](/img/structure/B12447827.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate](/img/structure/B12447836.png)
![2-Amino-5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)thiazole](/img/structure/B12447851.png)



![2-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447874.png)

